![molecular formula C18H25ClN2O3 B14360578 N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide CAS No. 90392-87-3](/img/structure/B14360578.png)
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-hydroxypropoxy group, a cyanophenyl group, and an ethylhexanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Hydroxypropoxy Intermediate: This step involves the reaction of an appropriate phenol derivative with epichlorohydrin in the presence of a base to form the chloro-hydroxypropoxy intermediate.
Introduction of the Cyanophenyl Group: The intermediate is then reacted with a cyanophenyl derivative under suitable conditions to introduce the cyanophenyl group.
Formation of the Ethylhexanamide Group: Finally, the compound is reacted with an ethylhexanamide derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with amines or thiols.
科学的研究の応用
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide involves its interaction with specific molecular targets. The chloro-hydroxypropoxy group can form hydrogen bonds with target proteins, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide can be compared with similar compounds such as:
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide: A β-blocker with similar structural features.
N-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: A precursor for the synthesis of β-blockers.
N-(4-(3-Chloro-2-hydroxypropoxy)-3-methylphenyl)acetamide: A compound with similar reactivity but different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
90392-87-3 |
|---|---|
分子式 |
C18H25ClN2O3 |
分子量 |
352.9 g/mol |
IUPAC名 |
N-[4-(3-chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide |
InChI |
InChI=1S/C18H25ClN2O3/c1-3-13(4-2)5-8-18(23)21-15-6-7-17(14(9-15)11-20)24-12-16(22)10-19/h6-7,9,13,16,22H,3-5,8,10,12H2,1-2H3,(H,21,23) |
InChIキー |
IDQXQGXXGZLOHH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CCC(=O)NC1=CC(=C(C=C1)OCC(CCl)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



plumbane](/img/structure/B14360510.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)
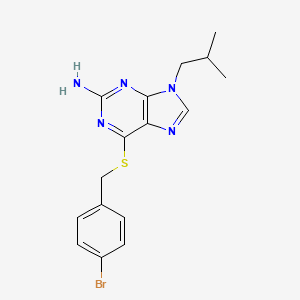
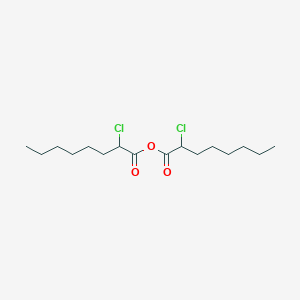

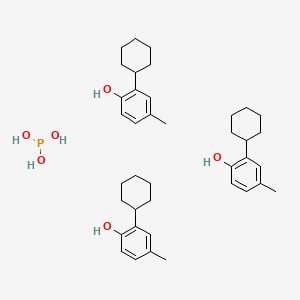
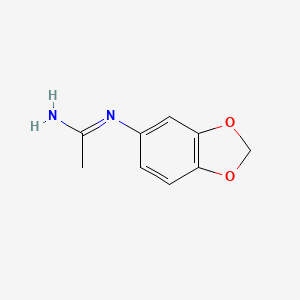
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
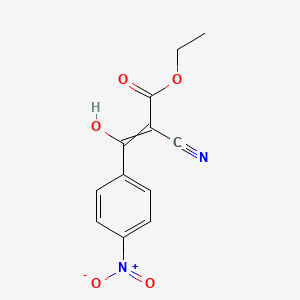

![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
